Cas no 54-31-9 (Furosemide)

Furosemide is a potent diuretic medication that rapidly reduces fluid retention by inhibiting sodium and chloride reabsorption in the kidneys. Its key advantages lie in its rapid onset of action, high efficacy, and broad therapeutic index, making it a valuable treatment option for patients with edema associated with various conditions, including heart failure, liver disease, and nephrotic syndrome.
Furosemide structure
Furosemide structure
商品名:Furosemide
CAS番号:54-31-9
MF:C12H11ClN2O5S
メガワット:330.7441
MDL:MFCD00010549
CID:33581
PubChem ID:3440

Furosemide 化学的及び物理的性質

名前と識別子

    • Furosemide
    • 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)benzoic acid
    • 4-chloro-n-furfuryl-5-sulfamoylanthranilic acid
    • 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid
    • Furosemide solution
    • Furosemide,5-(Aminosulfonyl)-4-chloro-2-([2-furanylmethyl]amino)benzoicacid
    • Frusemide
    • Lasix
    • Furanthril
    • Furosemid
    • Errolon
    • Fusid
    • Frusemin
    • Trofurit
    • Rosemide
    • Fuluvamide
    • Desdemin
    • Macasirool
    • Fursemide
    • Furantril
    • Furanthryl
    • Beronald
    • Prefemin
    • Lowpstron
    • Aisemide
    • Radonna
    • Fulsix
    • Transit
    • Katlex
    • Seguril
    • Furesis
    • Lasilix
    • Lasex
    • Salix
    • Urex
    • Frusetic
    • Fursemid
    • Eutensin
    • Promedes
    • Lazix
    • Frusid
    • Urosemide
    • Profemin
    • Furosedon
    • Furanturil
    • Frusemid
    • Frusenex
    • Rusyde
    • Dryptal
    • Yidoli
    • Uremide
    • Diural
    • Impugan
    • Uresix
    • Aluzine
    • Laxur
    • Urian
    • Disal
    • Hydro-rapid
    • Apo-Frusemide
    • Synephron
    • Spirofur
    • Sel
    • Furosemide,Frusemide
    • Furosemide for peak identification
    • MDL: MFCD00010549
    • インチ: 1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)
    • InChIKey: ZZUFCTLCJUWOSV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C(C(C(=O)O[H])=C([H])C=1S(N([H])[H])(=O)=O)N([H])C([H])([H])C1=C([H])C([H])=C([H])O1

計算された属性

  • せいみつぶんしりょう: 330.00800
  • どういたいしつりょう: 330.008
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 481
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 131
  • 互変異性体の数: 4
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • 色と性状: はくしょくふんまつ
  • 密度みつど: 1.606
  • ゆうかいてん: 220?°C (dec.)(lit.)
  • ふってん: 582.1°C at 760 mmHg
  • フラッシュポイント: 11?°C
  • 屈折率: 1.6580 (estimate)
  • すいようせい: Soluble in acetone, DMF or methanol. Slightly soluble in water
  • あんていせい: Stable, but light sensitive, air sensitive and hygroscopic. Incompatible with strong oxidizing agents.
  • PSA: 131.01000
  • LogP: 3.74480
  • マーカー: 4309
  • ようかいせい: アセトン、メタノール、ジメチルホルムアミドに溶解し、エタノールに微溶解し、水に溶解しない

Furosemide セキュリティ情報

  • 記号: GHS08
  • シグナルワード:Danger
  • 危害声明: H360
  • 警告文: P201-P308+P313
  • 危険物輸送番号:UN 1230 3/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 61
  • セキュリティの説明: S7-S16-S36/37-S45-S53-S36/37/39-S22
  • RTECS番号:CB2625000
  • 危険物標識: T
  • どくせい:LD50 orally in female, male rats: 2600, 2820 mg/kg (Goldenthal)
  • セキュリティ用語:S22;S36/37/39;S53;S45
  • リスク用語:R61
  • ちょぞうじょうけん:倉庫の低温、換気、乾燥

Furosemide 税関データ

  • 税関コード:2942000000
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

Furosemide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-126738-0.05g
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid
54-31-9 95%
0.05g
$19.0 2023-02-15
Enamine
EN300-126738-0.25g
4-chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic acid
54-31-9 95%
0.25g
$19.0 2023-02-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0837-500mg
Furosemide
54-31-9 99.4%
500mg
¥ 339 2023-09-07
ChemScence
CS-1915-5g
Furosemide
54-31-9 99.52%
5g
$198.0 2022-04-27
Apollo Scientific
OR5475-5g
4-Chloro-2-{[(fur-2-yl)methyl]amino}-5-sulphamoylbenzoic acid
54-31-9
5g
£25.00 2025-02-20
Chemenu
CM110538-25g
Furosemide
54-31-9 95%+
25g
$135 2022-09-29
LKT Labs
F8270-25 g
Furosemide
54-31-9 ≥97%
25g
$230.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
F-005-1ML
54-31-9
1ML
¥911.31 2023-01-17
abcr
AB136239-100 mg
Furosemide, 99%; .
54-31-9 99%
100 mg
€126.60 2023-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3A14-5g
Furosemide
54-31-9 98%
5g
¥112.0 2022-06-10

Furosemide サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:54-31-9)Furosemide
注文番号:CL1379
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:19
価格 ($):discuss personally

Furosemide 関連文献

Furosemideに関する追加情報

Furosemide: A Comprehensive Overview

Furosemide, also known by its CAS number 54-31-9, is a potent diuretic agent widely used in the treatment of various cardiovascular and renal conditions. This article provides an in-depth analysis of Furosemide, including its pharmacological properties, clinical applications, and the latest research findings.

Furosemide belongs to the class of loop diuretics, which act on the ascending limb of the loop of Henle in the kidney. Its primary mechanism involves inhibiting the sodium-potassium-chloride cotransporter (NKCC2), leading to increased urinary excretion of sodium, potassium, and chloride. This results in significant diuresis and reduction in fluid overload, making it a cornerstone in managing conditions such as heart failure, hypertension, and edema associated with liver cirrhosis.

Recent studies have highlighted the role of Furosemide in reducing hospital readmissions for heart failure patients. A 2023 clinical trial published in *Circulation* demonstrated that optimized dosing strategies of Furosemide can improve patient outcomes by minimizing adverse effects while maintaining efficacy. These findings underscore the importance of individualized treatment plans when using Furosemide.

Beyond its traditional use as a diuretic, Furosemide has shown potential in managing acute kidney injury (AKI). Research conducted at the University of California revealed that early administration of Furosemide in critically ill patients may prevent the progression of AKI by maintaining renal perfusion and reducing tubular damage. This emerging application expands the therapeutic horizon of Furosemide, particularly in intensive care settings.

The pharmacokinetics of Furosemide are well-characterized, with rapid absorption following oral administration and a relatively short half-life. However, interpatient variability remains a challenge, necessitating careful titration to achieve optimal therapeutic effects. Recent advancements in pharmacogenomics have identified genetic markers that influence Furosemide response, paving the way for personalized medicine approaches.

In terms of safety, Furosemide is generally well-tolerated; however, side effects such as electrolyte imbalances and dehydration must be closely monitored. A 2023 meta-analysis published in *The Lancet* highlighted that adjunctive therapies, such as potassium-sparing agents or volume repletion strategies, can mitigate these risks without compromising diuretic efficacy.

Looking ahead, ongoing research is exploring novel formulations of Furosemide, including extended-release versions to improve patient adherence and reduce dosing frequency. Additionally, investigations into its potential role in managing resistant hypertension and post-transplant lymphoproliferative disorders are underway, further cementing its significance in modern medicine.

In conclusion, Furosemide (CAS 54-31-9) remains a vital therapeutic agent with a robust evidence base supporting its use across multiple clinical scenarios. By leveraging cutting-edge research and adopting personalized treatment strategies, healthcare providers can maximize its benefits while minimizing risks. As new studies emerge, our understanding of this versatile drug continues to evolve, ensuring its relevance in future medical practice.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:54-31-9)Furosemide
sfd5795
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:54-31-9)Furosemide
A1203928
清らかである:99%/99%
はかる:50mg/100mg
価格 ($):163.0/261.0